(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid
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Overview
Description
(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid typically involves the protection of the amino group using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. This reaction forms the Fmoc-protected amino acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers is common in industrial settings, allowing for the efficient and precise synthesis of peptide derivatives .
Chemical Reactions Analysis
Types of Reactions
(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the oxo group to a hydroxyl group.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or further functionalized amino acid derivatives .
Scientific Research Applications
(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of (2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid: A threonine derivative with similar protective properties.
Uniqueness
The uniqueness of (2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid lies in its specific structure, which provides stability and protection during peptide synthesis. The presence of the tert-butoxy group adds to its stability, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C26H30N2O7 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H30N2O7/c1-26(2,3)35-23(30)13-12-21(24(31)32)28-22(29)14-27-25(33)34-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,33)(H,28,29)(H,31,32)/t21-/m0/s1 |
InChI Key |
IWZUKNWHBBJEHK-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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